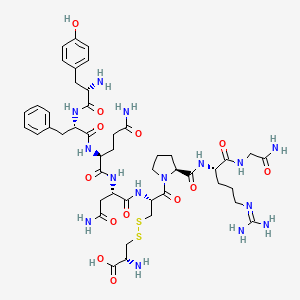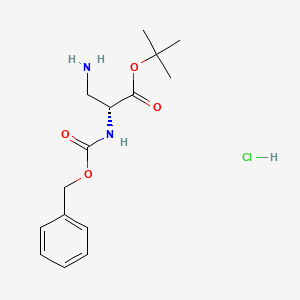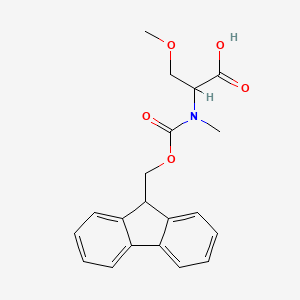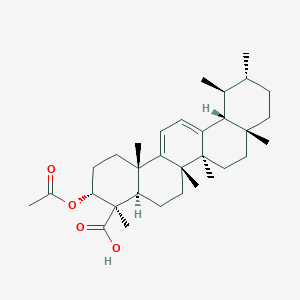
Bacoside A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacoside A1 is a constituent of Bacoside A, which is a mixture of chemical compounds known as bacosides . These bacosides are isolated from Bacopa monnieri and have been studied for their potential neuroprotectivity . The major constituents of Bacoside A include the saponins bacoside A3, bacopaside II, jujubogenin isomer of bacopasaponin C, and bacopasaponin C .
Scientific Research Applications
Neuroprotective and Cognitive Enhancing Properties
- Alzheimer's Disease Mitigation: Bacoside-A has shown potential in inhibiting the cytotoxicity, fibrillation, and membrane interactions of amyloid-beta, a peptide implicated in Alzheimer's disease. This suggests a role for Bacoside-A in ameliorating amyloid toxicity and providing physiological benefits (Malishev et al., 2017).
- Memory and Cognition Improvement: In Ayurvedic medicine, Bacopa monnieri has been used to improve memory and cognition. The active constituent, bacoside A, enhances cognitive functions likely by transforming in vivo to metabolites with better biological activity and pharmacokinetic characteristics (Ramasamy et al., 2015).
- Neuroreceptor Regulation: Bacosides are known to regulate mRNA translation and the expression of neuroreceptors like AMPAR, NMDAR, and GABAR in the brain, contributing to their neuroprotective activity (Sekhar et al., 2019).
Antioxidant and Anti-inflammatory Effects
- Lipid Peroxidation Inhibition: Bacoside A demonstrates antioxidant properties by inhibiting lipid peroxidation in the brain, heart, and liver, which could be beneficial in aging and related disorders (Pawar & Jadhav, 2017).
- Anti-inflammatory Action in Autoimmune Diseases: Bacoside-A inhibits inflammatory cytokines and chemokines in experimental autoimmune encephalomyelitis, suggesting its potential in treating conditions like multiple sclerosis (Madhu, P. T, & M. S, 2019).
Other Therapeutic Applications
- Antimicrobial and Antibiofilm Activities: Bacoside A has shown efficacy against biofilm formation and microbial growth in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa (Parai et al., 2017).
- Chemoprevention in Hepatocarcinogenesis: Bacoside A plays a role in chemoprevention of liver cancer by quenching lipid peroxidation and enhancing antioxidant status (Janani et al., 2010).
- Parkinson's Disease Management: Bacoside constituents from Bacopa monnieri have potential in treating Parkinson’s disease by inhibiting leucine-rich repeat kinase 2 (LRRK2), a key factor in familial PD (Jain et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxane-3,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O12/c1-20(2)14-21-15-38(7,46)32-22-8-9-26-36(5)12-11-27(35(3,4)25(36)10-13-37(26,6)39(22)18-40(32,52-21)48-19-39)50-33-30(45)31(23(42)17-47-33)51-34-29(44)28(43)24(16-41)49-34/h14,21-34,41-46H,8-13,15-19H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOWXUBGLKIVHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(O8)CO)O)O)O)C)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bacoside A1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

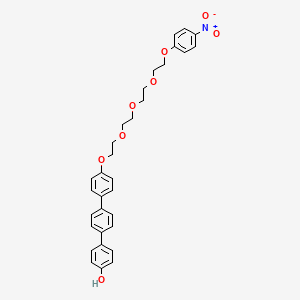

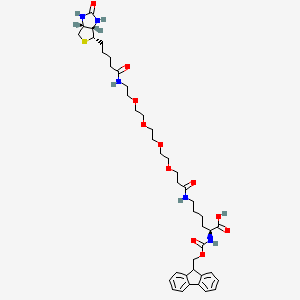
![(2R)-1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B1495937.png)
![(4S,4Ar,8aS)-4-[[(1'R,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B1495938.png)
![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)
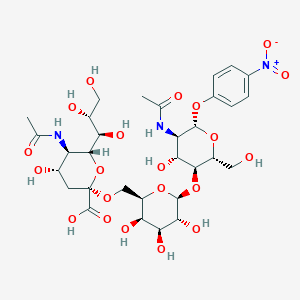
![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)

